2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate
CAS No.:
Cat. No.: VC20151318
Molecular Formula: C9H13F3N2O3
Molecular Weight: 254.21 g/mol
* For research use only. Not for human or veterinary use.
![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate -](/images/structure/VC20151318.png)
Specification
Molecular Formula | C9H13F3N2O3 |
---|---|
Molecular Weight | 254.21 g/mol |
IUPAC Name | 2,7-diazaspiro[4.4]nonan-1-one;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C7H12N2O.C2HF3O2/c10-6-7(2-4-9-6)1-3-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7) |
Standard InChI Key | HLTARPVIMQQKAG-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC12CCNC2=O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The compound’s systematic IUPAC name, 1,7-diazaspiro[4.4]nonan-2-one trifluoroacetate, reflects its bicyclic framework. The spiro[4.4]nonane core consists of two fused rings—a five-membered lactam and a five-membered amine—connected at a single spiro carbon atom . The trifluoroacetate counterion () neutralizes the protonated amine, forming a stable salt .
Key Structural Data:
Synthetic Precursors and Derivatives
The trifluoroacetate salt is often derived from its free base, 2,7-diazaspiro[4.4]nonan-1-one, through acid-base reactions. Analogues such as 2-Boc-6-oxo-2,7-diazaspiro[4.4]nonane (CAS 1194376-44-7) serve as protected intermediates in peptide synthesis . Hydrochloride salts (e.g., 2,7-diazaspiro[4.4]nonan-3-one hydrochloride, CAS 1393330-70-5) are also documented, highlighting the versatility of this scaffold in modifying physicochemical properties .
Synthesis and Purification
Synthetic Pathways
The parent diazaspiro compound is typically synthesized via cyclization reactions. One approach involves intramolecular lactamization of a linear diamine precursor under basic conditions. For example, 1,7-diazaspiro[4.4]nonan-2-one is formed by heating a suitably substituted amino acid with a coupling agent like EDCI . Subsequent treatment with trifluoroacetic acid (TFA) yields the trifluoroacetate salt .
Analytical Characterization
Purified batches of 2,7-diazaspiro[4.4]nonan-1-one trifluoroacetate exhibit >95% purity by quantitative NMR (qNMR) . Key spectral data include:
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NMR (DMSO-): δ 3.45–3.20 (m, 4H, ring CH), 2.90–2.70 (m, 4H, spiro CH), 1.85–1.60 (m, 4H, bridge CH)
Physicochemical Properties
Stability and Solubility
The trifluoroacetate salt is hygroscopic and air-sensitive, requiring storage under inert gas at <15°C . It displays moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (≈5 mg/mL) .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 280.21 g/mol | |
Density | 1.32 g/cm³ (predicted) | |
Boiling Point | 411.9°C (predicted) | |
pKa (amine) | 8.2 ± 0.2 |
Reactivity
The lactam ring undergoes nucleophilic attack at the carbonyl carbon under basic conditions, enabling functionalization at the 1-position. The secondary amine participates in alkylation and acylation reactions, facilitating derivatization .
Pharmacological Applications
Parameter | Value | Source |
---|---|---|
GHS Classification | Skin Irritant, Eye Irritant | |
Storage Conditions | 2–8°C, inert atmosphere | |
Stability | >24 months under recommended conditions |
Disposal Considerations
Incinerate at >1000°C to prevent environmental release of trifluoroacetate ions, which are persistent in aquatic systems .
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